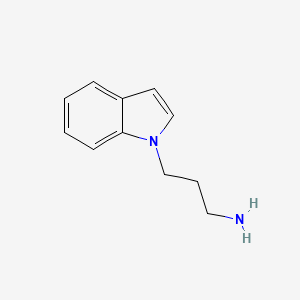

3-(1H-Indol-1-YL)propan-1-amine

Description

Properties

IUPAC Name |

3-indol-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQNGTJFNCCRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46170-17-6 | |

| Record name | 3-(1H-indol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-1-YL)propan-1-amine typically involves the reaction of indole with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 3-chloropropylamine attacks the indole ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-1-YL)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

3-(1H-Indol-1-YL)propan-1-amine has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to neurotransmitters and receptor binding due to its structural similarity to tryptamine.

Medicine: Research explores its potential therapeutic effects, including its role in developing drugs for neurological disorders.

Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(1H-Indol-1-YL)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors. The compound can mimic the action of natural neurotransmitters, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to physiological and biochemical effects .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Boiling Point: Not explicitly reported, but computational models estimate ~320–350°C based on similar amines.

- Density : ~1.15 g/cm³ (experimental data for hydrochloride salt) .

- XLogP3 : 1.9 (indicative of moderate lipophilicity) .

- Topological Polar Surface Area (TPSA) : 38.9 Ų, suggesting moderate membrane permeability .

Comparative Analysis with Structural Analogues

Positional Isomers: Indole Substitution Patterns

- 3-(1H-Indol-3-yl)propan-1-amine (Homotryptamine): CAS: 6245-89-2 . Key Differences: Indole nitrogen at position 3 instead of 1. Impact: Altered electronic properties due to nitrogen positioning, affecting hydrogen bonding and receptor interactions. Used in synthesizing β-indolyl cyclopentanones and integrin αvβ3 inhibitors .

3-(1H-Indol-5-yl)propan-1-amine :

Chain Length and Functional Group Modifications

- 2-(1H-Indol-1-yl)ethan-1-amine: Key Difference: Shorter ethyl linker vs. propyl in this compound. Impact: In Au(I)-catalyzed reactions, the ethyl derivative forms tetrahydropyrrolopyrazinoindolones in one step, whereas the propyl analogue requires a two-step procedure .

N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine (D01) :

Heterocycle Replacements

3-(1H-Imidazol-1-yl)propan-1-amine :

3-(Adamantan-1-yl)propan-1-amine :

- Key Difference : Adamantane substituent instead of indole.

- Impact : Enhanced hydrophobicity (XLogP3 ~4.5) and thermal stability, suitable for materials science applications .

Biological Activity

3-(1H-Indol-1-YL)propan-1-amine, also known as tryptamine derivative, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to indole, a common motif in many biologically active compounds, and exhibits a range of pharmacological effects.

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- SMILES : OC(=O)c1c[nH]nc1C2CCCCC2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, neuroprotective compound, and modulator of neurotransmitter systems.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit the growth of breast cancer cell lines (MDA-MB-231 and MCF-7) at low concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1f | MDA-MB-231 | 6.25 | Interaction with PI3K and CDK4 |

| 1d | MDA-MB-231 | 25 | Induction of apoptosis through MAPK pathways |

| 1a | MCF-7 | >100 | Minimal effect observed |

This table summarizes findings from a study evaluating the cytotoxic effects of various compounds derived from the indole structure against breast cancer cell lines. The lowest IC50 values indicate higher potency against cancer cells.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Compounds related to this indole derivative have been shown to inhibit tau aggregation, which is implicated in Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

- Monoamine Reuptake Inhibition : Similar to other indole derivatives, this compound may act as a modulator for monoamine neurotransmitters, potentially aiding in the treatment of mood disorders.

- Protein–Protein Interaction Inhibition : It has been reported that this compound can inhibit specific protein interactions crucial for cancer cell proliferation .

- Cell Cycle Regulation : The interaction with cyclin-dependent kinases (CDKs) suggests a role in regulating the cell cycle, which is vital for cancer therapy .

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

Study on Anticancer Activity

A study published in MDPI evaluated various derivatives against breast cancer cell lines and found that specific compounds significantly reduced cell viability at lower concentrations. The research highlighted the importance of structural modifications in enhancing biological activity.

Neuroprotective Study

Another investigation focused on the neuroprotective properties of indole derivatives. It was found that certain compounds could effectively reduce tau aggregation in vitro, suggesting potential applications in treating neurodegenerative disorders.

Q & A

Q. What are the common synthetic routes for 3-(1H-Indol-1-YL)propan-1-amine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-component reactions or catalytic processes. For example, indole derivatives are synthesized via acid-catalyzed condensation (e.g., p-toluenesulfonic acid, p-TSA) in ethanol under reflux conditions . Optimization includes varying catalysts (e.g., p-TSA for efficiency), solvent polarity, and temperature to enhance yield. Characterization via NMR and NMR confirms structural integrity .

- Example Reaction Conditions :

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| p-TSA | Ethanol | Reflux (~78) | 85-90 |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies proton environments (e.g., indole NH at δ 8.1–8.3 ppm, propylamine CH at δ 2.5–3.0 ppm). NMR confirms carbon frameworks (e.g., indole C3 at ~110 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves 3D structures, critical for validating stereochemistry and intermolecular interactions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid aerosol inhalation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Data Gaps : Limited ecotoxicological and chronic toxicity data necessitate precautionary handling .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Iridium-catalyzed asymmetric N-allylation enables enantioselective synthesis (up to 87% yield). Chiral ligands (e.g., phosphoramidites) control stereochemistry, with reaction monitoring via chiral HPLC .

- Case Study : (R)-3-(3-Methoxycarbonyl-1H-indol-1-yl)-3-phenylpropanoic acid was synthesized via sequential hydroboration and TEMPO oxidation .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., androgen receptor, AR). Key interactions (e.g., hydrogen bonds with LEU704, hydrophobic contacts with GLY708) correlate with activity .

- Docking Scores : A score of −7.0 kcal/mol indicates strong binding affinity .

- Validation : MD simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories.

Q. How are structural discrepancies resolved in crystallographic studies of indole derivatives?

- Methodological Answer :

- SHELX Workflow : SHELXD (direct methods) and SHELXL (refinement) resolve phase problems. Twinning detection (via Hooft parameter) and Hirshfeld surface analysis address disorder .

- Validation Tools : PLATON (ADDSYM) checks for missed symmetry, and R < 5% ensures data quality .

Q. How do researchers address conflicting bioactivity data in antimicrobial assays?

- Methodological Answer :

- Multi-Strain Testing : Screen against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger) to assess broad-spectrum efficacy .

- Dose-Response Curves : Determine MIC (Minimum Inhibitory Concentration) values in triplicate to minimize variability.

- Example Data :

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus | 12.5 | |

| E. coli | 25.0 |

Niche Applications

Q. What role does this compound play in radiopharmaceutical imaging?

- Methodological Answer : Fluorine-18-labeled analogs (e.g., N-(3-[F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine) target Aβ plaques in Alzheimer’s models. Superior brain clearance (vs. [F]F-537-Tz) enhances PET image contrast .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.